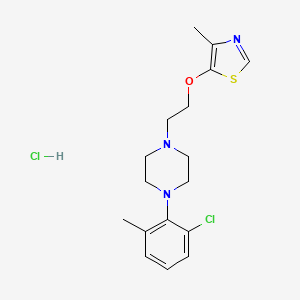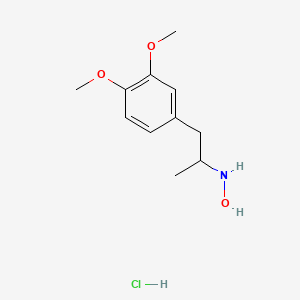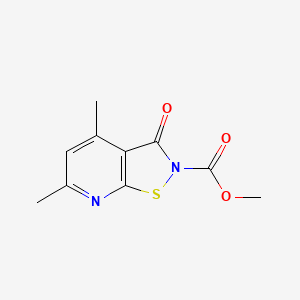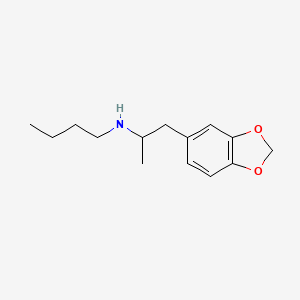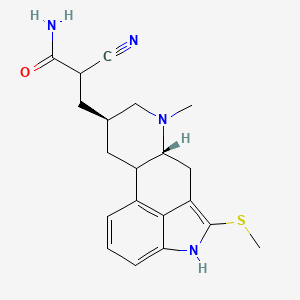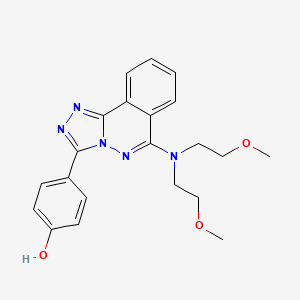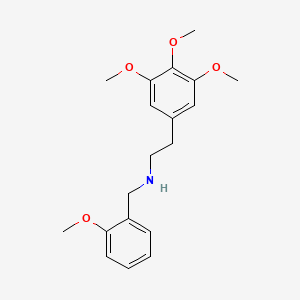
Potassium O-xylene-4-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium O-xylene-4-sulfonate is a chemical compound with the molecular formula C8H9KO3S. It is known for its role as a surfactant agent, which means it can significantly increase the solubility of organic compounds in water . This compound is also referred to as benzenesulfonic acid, 3,4-dimethyl-, potassium salt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium O-xylene-4-sulfonate typically involves the sulfonation of xylene. One common method is the reaction of xylene with sulfur trioxide or oleum, followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps of sulfonation and neutralization but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Potassium O-xylene-4-sulfonate can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide under specific conditions.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Zinc/sodium carbonate in water.
Substitution: Sodium sulfite (Na2SO3) for sulfonate group substitution.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Potassium O-xylene-4-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium O-xylene-4-sulfonate exerts its effects is primarily through its surfactant properties. It reduces the surface tension of water, allowing for better solubilization of hydrophobic compounds. This is achieved by the interaction of the sulfonate group with water molecules, creating a hydrophilic environment that can encapsulate hydrophobic molecules .
Comparison with Similar Compounds
- Sodium xylene sulfonate (NaXS)
- Sodium p-toluene sulfonate (NaPTS)
- Sodium benzene sulfonate (NaBS)
Comparison: Potassium O-xylene-4-sulfonate is unique in its potassium ion, which can influence its solubility and reactivity compared to its sodium counterparts. Sodium xylene sulfonate and sodium p-toluene sulfonate are also used as hydrotropes but may have different solubility profiles and reactivity due to the presence of sodium instead of potassium .
Properties
CAS No. |
143018-82-0 |
|---|---|
Molecular Formula |
C8H9KO3S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
potassium;3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H10O3S.K/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI Key |
UTMWBYIJSGXNDJ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





